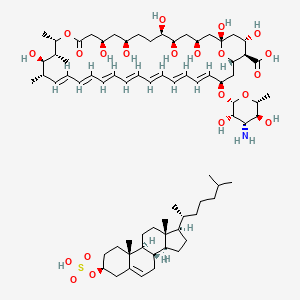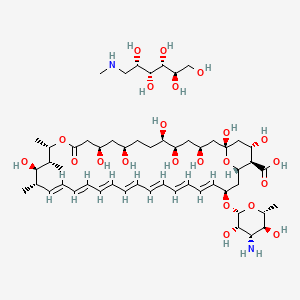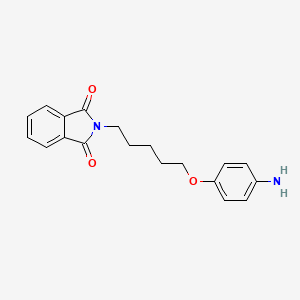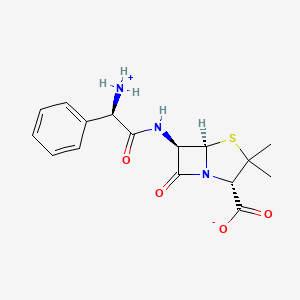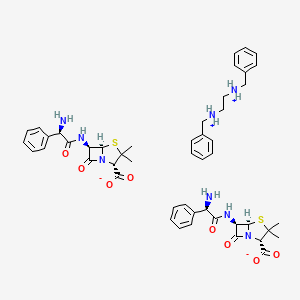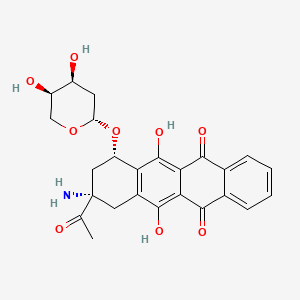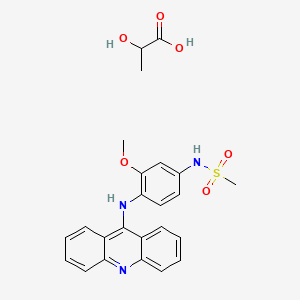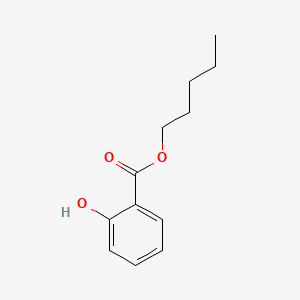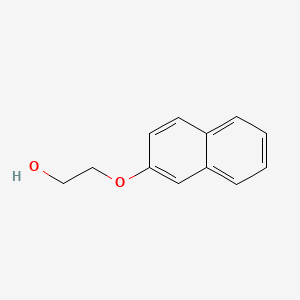![molecular formula C17H23Cl2N3O2 B1665010 N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride CAS No. 25712-65-6](/img/structure/B1665010.png)
N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AD 128 is bioactive chemical and a therapeutic agent.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
- Compounds like N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride are used in chemical synthesis. For instance, the deprotonation of methylpyridines, which includes similar structural components, leads to organolithium or -potassium compounds. These compounds demonstrate unique bonding characteristics and form intramolecular B-N bonds and four-membered rings, showcasing their reactivity towards various chemical agents (Körte et al., 2015).
- Pyridine derivatives are integral in the preparation of histamine H4 receptor ligands. The structural manipulation of the pyrimidine moiety, the position of the pyridine ring, and other substitutions can significantly influence the ligand's activity and its potential application in anti-inflammatory and pain treatments (Altenbach et al., 2008).
Material Science and Photocatalysis
- Pyridine derivatives, especially those with tert-butyl groups, are being explored in materials science. For instance, in dye-sensitized solar cells, such pyridine derivatives have been examined as electrolyte additives. Their electronic properties and interaction with other materials in the cell significantly affect the solar conversion performance (Ferdowsi et al., 2018).
- They also play a role in the development of organic hole transporting materials for stable and efficient perovskite solar cells. The integration of such compounds can lead to significant improvements in the power conversion efficiency and stability of solar cells (Xu et al., 2017).
Biological Applications and Imaging
- Some pyridine derivatives are being studied for their antiproliferative activity against certain cancer cells. The nature of the triimine skeleton and substituents on these compounds can significantly impact their efficacy as antiproliferative agents (Choroba et al., 2019).
- In the field of bioimaging, certain iron(III) complexes incorporating pyridine structures have shown potential for cellular imaging and photocytotoxicity under red light. These complexes interact with cellular components and generate reactive oxygen species, highlighting their application in photodynamic therapy (Basu et al., 2014).
Propriétés
Numéro CAS |
25712-65-6 |
|---|---|
Nom du produit |
N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |
Formule moléculaire |
C17H23Cl2N3O2 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
N-[[1-[(4-tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |
InChI |
InChI=1S/C17H22N3O2.2ClH/c1-17(2,3)16-6-10-20(11-7-16)14-22-13-19-8-4-15(5-9-19)12-18-21;;/h4-12H,13-14H2,1-3H3;2*1H/q+1;;/p-1 |
Clé InChI |
MLMPXPZOSUGPPR-UHFFFAOYSA-M |
SMILES isomérique |
CC(C)(C)C1=CC=[N+](C=C1)COCN2C=CC(=C[NH+]=O)C=C2.[Cl-].[Cl-] |
SMILES |
CC(C)(C)C1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
SMILES canonique |
CC(C)(C)C1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AD 128; AD128; AD-128 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



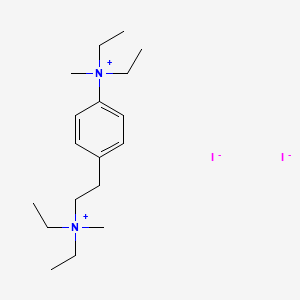
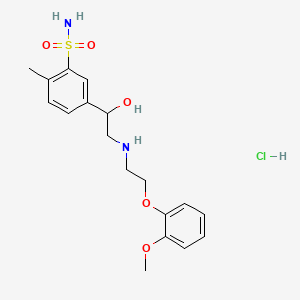

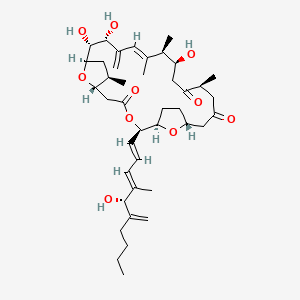
![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)
